3-Ethynyltetrahydrofuran-3-OL
Description
3-Ethynyltetrahydrofuran-3-OL (CAS: 836-59-9) is a cyclic ether derivative featuring a hydroxyl (-OH) group and an ethynyl (-C≡CH) substituent at the 3-position of the tetrahydrofuran (THF) ring. This compound is commercially available with a purity of 97.0%, as reported by supplier data . Its structural uniqueness arises from the combination of a polar hydroxyl group and a highly reactive ethynyl moiety, which may confer distinct physicochemical and reactivity profiles compared to simpler THF derivatives.
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyloxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKYDLOXSGSJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCOC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Key Compounds Analyzed:
3-Ethynyltetrahydrofuran-3-OL
2-Methyltetrahydrofuran-3-OL
Table 1: Structural and Commercial Parameters
Physicochemical Properties
- This compound: The ethynyl group introduces a rigid, linear geometry and enhanced reactivity (e.g., susceptibility to cycloaddition reactions). The hydroxyl group at C3 may increase polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs.
- The hydroxyl group at C3 remains a shared feature, suggesting similar acidity and hydrogen-bonding behavior .
Reactivity and Functional Differences
- Ethynyl vs. Methyl Groups : The ethynyl group in this compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. In contrast, the methyl group in 2-Methyltetrahydrofuran-3-OL is chemically inert under most conditions, limiting its utility in covalent bond-forming reactions .
- The methyl group, being electron-donating, could stabilize adjacent charges or transition states in acid-catalyzed reactions .
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